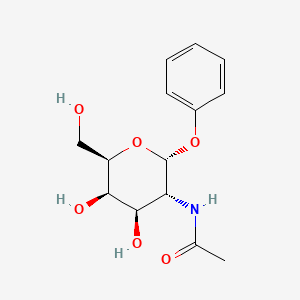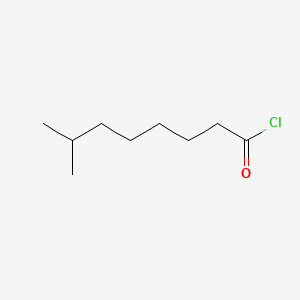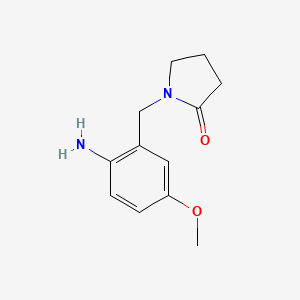
1-(2-氨基-5-甲氧基苄基)吡咯烷-2-酮
描述
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one (AMBP) is an organic compound that has been widely studied for its potential applications in the fields of medicine and science. Its unique structure and properties make it a valuable tool for researchers, as it can be used to synthesize a variety of compounds and pharmaceuticals. AMBP has been found to have a variety of biochemical and physiological effects, making it an important tool for scientists and medical researchers.
科学研究应用
合成和生物活性
抗炎化合物的合成:3-(3,5-二叔丁基-4-羟基苄叉)吡咯烷-2-酮的合成,包括与 1-(2-氨基-5-甲氧基苄基)吡咯烷-2-酮 相似的衍生物,显示出在制造抗炎和镇痛剂方面的潜力。与其他药物(如吲哚美辛)相比,其中一些化合物对前列腺素和白三烯合成的双重抑制活性,溃疡致病作用降低 (Ikuta 等人,1987).
抗结核活性:一项关于咪唑并[2,1-b][1,3,4]噻二唑的曼尼希碱的研究,涉及使用类似的吡咯烷衍生物,揭示了对结核分枝杆菌的显着抗结核活性。这表明此类化合物在开发有效的抗结核剂中的作用 (Badiger 和 Khazi,2013).
结构和构象研究
- X 射线晶体学:研究了相关化合物 1-(4-甲氧基苯磺酰基)-5-氧代-吡咯烷-2-羧酰胺的晶体结构和分子构象。这些研究提供了对类似的吡咯烷-2-酮衍生物的结构性质的见解 (Banerjee 等人,2002).
益智药和认知增强剂
- 抗阿尔茨海默病药:合成了与 1-(2-氨基-5-甲氧基苄基)吡咯烷-2-酮 在结构上相关的吡咯烷-2-酮的 N-苄基衍生物,并评估了其抗阿尔茨海默病活性。一些化合物在体内和体外研究中显示出有希望的结果,表明在治疗阿尔茨海默病方面具有潜在应用 (Gupta 等人,2020).
作用机制
Target of Action
The primary targets of the compound 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one are currently unknown. This compound is a derivative of pyrrolidin-2-one
Mode of Action
It is known that pyrrolidin-2-one derivatives can interact with various biological targets due to their versatile scaffold . The specific interactions of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Pyrrolidin-2-one derivatives have been found to be involved in a variety of biochemical processes , but the specific pathways influenced by this compound are yet to be elucidated.
Pharmacokinetics
As a derivative of pyrrolidin-2-one , it is likely to share some pharmacokinetic properties with other compounds in this class.
Result of Action
Given the compound’s structural similarity to other pyrrolidin-2-one derivatives , it may have similar effects, but specific studies on this compound are needed to confirm this.
生化分析
Biochemical Properties
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, potentially inhibiting their activity . This interaction is crucial as cyclooxygenase enzymes are involved in the inflammatory response. Additionally, 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one may interact with various receptors and transport proteins, affecting cellular signaling pathways .
Cellular Effects
The effects of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets .
Transport and Distribution
The transport and distribution of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the nucleus and mitochondria .
Subcellular Localization
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one exhibits specific subcellular localization, which can influence its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
属性
IUPAC Name |
1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXMEZONUSHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



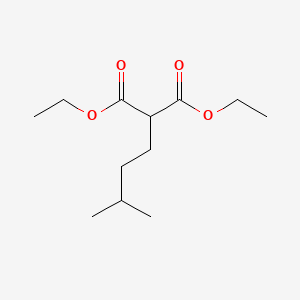
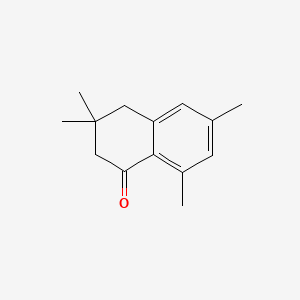
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)


